molecular formula C26H22ClFN4O2 B6547847 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 946207-91-6

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B6547847
CAS No.: 946207-91-6
M. Wt: 476.9 g/mol
InChI Key: RPLUKMOUPQHEJO-UHFFFAOYSA-N
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Description

3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,2-dihydro-1,8-naphthyridin-2-one is a synthetic small molecule featuring a 1,8-naphthyridin-2-one core substituted with a 4-fluorobenzyl group at position 1 and a 4-(2-chlorophenyl)piperazine-1-carbonyl moiety at position 2. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors.

Piperazine derivatives are widely studied for their CNS activity, particularly as serotonin and dopamine receptor modulators . The carbonyl linker between the naphthyridine and piperazine groups may influence conformational flexibility and hydrogen-bonding capacity, critical for target engagement .

Properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN4O2/c27-22-5-1-2-6-23(22)30-12-14-31(15-13-30)25(33)21-16-19-4-3-11-29-24(19)32(26(21)34)17-18-7-9-20(28)10-8-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLUKMOUPQHEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects : The target compound’s 2-chlorophenyl group on piperazine (vs. 3-trifluoromethylphenyl in ) may reduce steric hindrance while maintaining electron-withdrawing properties, enhancing receptor affinity.
  • Functional Group Impact : The carboxylic acid in compound 33 increases polarity (logP ~2.1 estimated) compared to the target compound’s neutral carbonyl group (logP ~3.5 predicted), influencing blood-brain barrier penetration.

Pharmacological and Binding Profiles

Key Observations:

  • Target Selectivity: The dichlorophenyl-piperazine derivative shows nanomolar D2 receptor affinity, suggesting the target compound’s 2-chlorophenyl group may confer similar selectivity for monoamine receptors.
  • Role of Fluorine: The 4-fluorobenzyl group in the target compound may reduce metabolic degradation (via blocking cytochrome P450 oxidation) compared to non-fluorinated analogues .

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